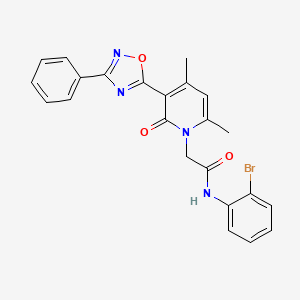

N-(2-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

N-(2-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic small molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and a bromophenyl acetamide moiety. The bromine atom at the ortho position of the phenyl group enhances lipophilicity and may influence binding interactions in biological systems . The 1,2,4-oxadiazole ring, a common pharmacophore in medicinal chemistry, contributes to hydrogen-bonding capabilities and metabolic stability. The dimethyl groups on the pyridinone ring likely reduce steric hindrance and modulate solubility .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O3/c1-14-12-15(2)28(13-19(29)25-18-11-7-6-10-17(18)24)23(30)20(14)22-26-21(27-31-22)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRKASQOBFFOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, specifically focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C24H20BrN4O5 and a molecular weight of 444.4 g/mol. Its structure features a bromophenyl group, a pyridine ring, and an oxadiazole moiety, which are known to contribute to its biological activities.

Biological Activity Overview

Recent studies have highlighted the biological activity of oxadiazole derivatives, including those related to this compound. These compounds have shown promising results in various assays:

Anticancer Activity

- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Specifically, one study reported IC50 values of 0.65 µM for MCF-7 cells and 2.41 µM for MEL-8 cells .

- Mechanism of Action : The apoptosis-inducing capability of these compounds has been demonstrated through flow cytometry assays. It was found that the compound increases the expression levels of p53 and promotes caspase activation, leading to programmed cell death in cancer cells .

- Comparative Efficacy : In comparative studies, certain derivatives exhibited greater cytotoxic activity than doxorubicin, a standard chemotherapy drug. This suggests that this compound could serve as a potential alternative or adjunct to existing therapies .

Research Findings

A table summarizing key findings from various studies on related compounds is provided below:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| 5b | MEL-8 | 2.41 | Caspase activation leading to cell death |

| Doxorubicin | MCF-7 | ~0.75 | DNA intercalation and inhibition of topoisomerase II |

Case Studies

Several case studies have documented the effects of oxadiazole derivatives in vivo:

- In Vivo Models : In animal models of cancer, compounds similar to N-(2-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-pheny1,2,4-oxadiazol-5-y)pyridin-l(2H)-yl)acetamide have shown significant tumor reduction compared to controls. These results underscore the potential for therapeutic application in clinical settings.

- Combination Therapies : There is ongoing research into the synergistic effects of combining this compound with other chemotherapeutics or targeted therapies. Preliminary results indicate enhanced efficacy when used alongside agents that inhibit tumor growth pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Key Observations :

- Bromine substitution in the target compound may confer higher molecular weight (vs. fluorine in Example 83) and alter pharmacokinetics, such as increased plasma protein binding .

Functional Group Analysis

Notable Differences:

- The 1,2,4-oxadiazole ring in the target compound offers distinct hydrogen-bond acceptor sites compared to the chromen-4-one system in Example 83, which has a ketone group for stronger dipole interactions .

Physicochemical Properties (Inferred)

Research Findings and Gaps

- Target Compound: No direct biological data are available in the provided evidence. However, analogs like Example 83 show nanomolar activity against kinases (e.g., EGFR), suggesting the oxadiazole-pyridinone system could be explored similarly .

- Synthetic Challenges : The bromophenyl group may complicate coupling reactions compared to fluorophenyl analogs, requiring optimized catalysts (e.g., Pd-based systems as in Example 83) .

- Safety Profiles : Brominated compounds often exhibit higher toxicity than fluorinated ones; this warrants rigorous ADMET studies for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.